{5-[3,5-Bis(trifluoromethyl)phenyl]furan-2-yl}methanol
Description
Properties
IUPAC Name |
[5-[3,5-bis(trifluoromethyl)phenyl]furan-2-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8F6O2/c14-12(15,16)8-3-7(4-9(5-8)13(17,18)19)11-2-1-10(6-20)21-11/h1-5,20H,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEZRDJVJFDVHKZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(OC(=C1)C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8F6O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90352500 | |
| Record name | {5-[3,5-Bis(trifluoromethyl)phenyl]furan-2-yl}methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90352500 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
424803-19-0 | |
| Record name | {5-[3,5-Bis(trifluoromethyl)phenyl]furan-2-yl}methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90352500 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Sodium Borohydride Reduction Method
This is the most commonly reported method for synthesizing {5-[3,5-Bis(trifluoromethyl)phenyl]furan-2-yl}methanol. The key step involves the reduction of the aldehyde group in 5-[3,5-bis(trifluoromethyl)phenyl]furan-2-carbaldehyde using sodium borohydride as the reducing agent.
- Dissolve 5-[3,5-bis(trifluoromethyl)phenyl]furan-2-carbaldehyde (5.69 g, 18.5 mmol) in ethanol (170 mL).
- Add sodium borohydride (1.40 g, 36.9 mmol) to the solution at room temperature.
- Stir the mixture for 1 hour at 20°C.
- Concentrate the reaction mixture under reduced pressure.
- Partition the residue between ethyl acetate and water.
- Wash the organic layer with water and saturated brine.
- Dry over anhydrous magnesium sulfate, filter, and concentrate.
- Purify the residue by silica gel column chromatography using a gradient of hexane/ethyl acetate (90:10 to 50:50).
- Yield: 87%
- Product: White solid this compound
This method is efficient, mild, and provides high purity product suitable for further applications.
Alternative Reduction Methods for Related Compounds
While the above method is specific to the furan derivative, related trifluoromethyl-substituted benzyl alcohols have been prepared using other reducing agents, which may be adapted or provide insight into alternative approaches.
Lithium Aluminium Hydride Reduction
- Starting from 3,5-bis(trifluoromethyl)benzoic acid, lithium aluminium hydride (LiAlH4) in diethyl ether is used.
- The reaction is conducted at 0 to 35°C for 10 hours.
- After quenching and workup, the product 3,5-bis(trifluoromethyl)benzyl alcohol is isolated by vacuum distillation.
- Yield: 74%
- Purity: >99% by gas chromatography
- Selectivity: 91%
This method is more reactive and requires careful handling due to the strong reducing nature of LiAlH4 but can be useful for related alcohols.
TEMPO/Copper(II) Acetate Catalyzed Oxidation (Reverse Reaction Context)
- Although primarily an oxidation method, the use of TEMPO and copper diacetate in aqueous acetonitrile at 20°C for 6 hours is noted for related alcohols.
- This method is relevant for understanding redox chemistry around trifluoromethyl-substituted benzyl alcohols and may inform selective reduction strategies.
Synthetic Route via Grignard Reaction and Subsequent Reduction
A patented process describes the preparation of 3,5-bis(trifluoromethyl)benzyl alcohol, which is a key intermediate structurally related to the target compound.
- Formation of 3,5-bis(trifluoromethyl)phenyl magnesium halide from 3,5-bis(trifluoromethyl)halo-benzene in aliphatic ether solvents.
- Addition of solid paraformaldehyde to the Grignard reagent to form the benzyl alcohol.
- Optional halogenation of the benzyl alcohol to benzyl halides using aqueous HX (X = Cl, Br) in the presence of sulfuric acid.
- Isolation by phase separation and vacuum distillation.
- Crude alcohol titers >92%
- Halide products with yields up to 99.1%
This method highlights the versatility of organometallic intermediates in preparing trifluoromethyl-substituted benzyl alcohols and derivatives, which can be adapted for furan-containing analogs.
Summary Table of Preparation Methods
Research Findings and Analytical Data
- The sodium borohydride reduction method yields a white solid product with high purity, confirmed by chromatographic and spectroscopic methods.
- Purification by silica gel chromatography using hexane/ethyl acetate gradients ensures removal of impurities.
- Lithium aluminium hydride reduction provides a high-purity product with minimal metal contamination, confirmed by ICP elemental analysis.
- The Grignard-based synthesis allows for the preparation of benzyl alcohol intermediates with high yield and purity, suitable for further functionalization.
- Melting points and specific rotations for related compounds confirm structural integrity and stereochemical consistency.
Chemical Reactions Analysis
Types of Reactions
{5-[3,5-Bis(trifluoromethyl)phenyl]furan-2-yl}methanol undergoes various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be
Biological Activity
{5-[3,5-Bis(trifluoromethyl)phenyl]furan-2-yl}methanol is an organic compound notable for its unique structure, which includes a furan ring substituted with a 3,5-bis(trifluoromethyl)phenyl group. The trifluoromethyl groups are known to enhance biological activity and influence the compound's physical properties, making it a subject of interest in medicinal chemistry and materials science. This article explores the biological activity of this compound, summarizing research findings, case studies, and potential applications.
- Chemical Formula : C₁₃H₈F₆O₂
- Molecular Weight : 292.19 g/mol
- Structure : The compound features a hydroxymethyl group attached to the furan moiety, which is critical for its biological activity.
The presence of trifluoromethyl groups in this compound is associated with enhanced pharmacological properties. These groups can lower the pKa of nearby functional groups, influencing hydrogen bonding and enhancing interactions with biological targets. This mechanism is particularly relevant in drug design as it can improve binding affinity and selectivity for specific enzymes or receptors.
Biological Activities
Research indicates that compounds containing trifluoromethyl groups often exhibit significant biological activities, including:
- Antimicrobial Activity : Studies have shown that similar compounds demonstrate efficacy against various bacterial strains. For example, the agar-well diffusion method has been utilized to assess antibacterial properties against pathogens such as Staphylococcus aureus and Escherichia coli .
- Anticancer Potential : Compounds with similar structural motifs have been reported to possess anticancer properties. For instance, benzo[b]furan derivatives have shown promising results in inhibiting tumor growth through various mechanisms .
Case Studies
- Antibacterial Activity Assessment :
- Anticancer Studies :
Comparative Analysis with Related Compounds
| Compound Name | Chemical Formula | Biological Activity |
|---|---|---|
| 5-(3-(Trifluoromethyl)phenyl)furan-2-carboxylic acid | C₁₂H₇F₃O₃ | Antimicrobial |
| 2-[3-(Trifluoromethyl)phenyl]-4,5-dihydrofuro[3,2-c]pyridin-4-one | C₁₃H₈F₃N | Anticancer |
| (S)-Bis(3,5-bis(trifluoromethyl)phenyl)(pyrrolidin-2-yl)methanol | C₂₁H₁₅F₁₂NO | Antimicrobial and anticancer potential |
Future Directions
While preliminary studies suggest promising biological activities for this compound, further research is essential to fully elucidate its mechanisms of action and therapeutic potential. Future investigations should focus on:
- In vivo studies to assess pharmacokinetics and toxicity.
- Detailed molecular docking studies to explore binding affinities with specific targets.
- Synthesis of analogs to optimize biological activity and selectivity.
Comparison with Similar Compounds
Key Observations:
Core Structure: The target compound’s furan ring distinguishes it from benzene- or biphenyl-based analogs.
Trifluoromethyl Substitution: Bis(trifluoromethyl) groups at the 3,5-positions (vs. mono-substitution in CAS 346-06-5) increase steric bulk and electron-withdrawing effects, likely elevating lipophilicity (logP) and reducing metabolic degradation .
Hydroxyl Group Variations: The -CH₂OH group in the target compound contrasts with -CH₂CH₂OH in CAS 368-63-7. The shorter chain reduces lipophilicity and may improve aqueous solubility compared to ethanol-substituted analogs .
Lipophilicity and Solubility
- Lipophilicity: The bis(trifluoromethyl) groups in the target compound likely result in higher logP values compared to mono-CF₃ analogs (e.g., CAS 346-06-5) but lower than biphenyl derivatives (CAS 457889-46-2) due to the furan’s polarity .
- Aqueous Solubility: The furan ring’s oxygen and the -CH₂OH group may improve solubility relative to non-polar benzene analogs (e.g., CAS 349-95-1) but reduce it compared to amino-substituted derivatives (CAS 220107-65-3) .
Electronic Effects
- The electron-withdrawing -CF₃ groups stabilize negative charges and may enhance reactivity in electrophilic substitution reactions compared to unsubstituted phenylmethanols.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for {5-[3,5-Bis(trifluoromethyl)phenyl]furan-2-yl}methanol?
- Methodology : A two-step approach is common:
Suzuki-Miyaura Coupling : React 3,5-bis(trifluoromethyl)phenylboronic acid (precursor) with a halogenated furan derivative (e.g., 5-bromofuran-2-carbaldehyde) using Pd catalysts (e.g., Pd(PPh₃)₄) in a THF/H₂O solvent system .
Reduction : Reduce the aldehyde group to a primary alcohol using NaBH₄ or LiAlH₄ in anhydrous THF. Optimize reaction temperature (0–25°C) to avoid side reactions .
- Characterization : Confirm structure via -NMR (e.g., singlet for CF₃ groups at δ 7.8–8.2 ppm) and HPLC-MS (expected [M+H]⁺ ~342 g/mol) .
Q. How to address solubility challenges during purification?
- Methodology :
- Use mixed solvents (e.g., DCM/hexane) for recrystallization due to the compound’s hydrophobicity from CF₃ groups.
- For column chromatography, employ gradient elution (e.g., 5–30% ethyl acetate in hexane) to improve separation .
Q. What safety precautions are critical for handling this compound?
- Guidelines :
- Wear nitrile gloves, goggles, and a lab coat to prevent skin/eye contact (potential irritant properties similar to related trifluoromethyl compounds) .
- Conduct reactions in a fume hood due to volatile byproducts (e.g., THF decomposition) .
Advanced Research Questions
Q. How to optimize regioselectivity in introducing the trifluoromethylphenyl group to the furan ring?
- Methodology :
- Use steric directing groups (e.g., methyl at furan’s 3-position) to guide coupling to the 5-position.
- Computational modeling (DFT) can predict electronic effects of CF₃ groups on reaction kinetics .
- Validation : Compare -NMR spectra of intermediates to confirm regiochemistry .
Q. What strategies resolve contradictions in biological activity data (e.g., inconsistent IC₅₀ values)?
- Troubleshooting :
Purity Assessment : Verify compound purity (>95%) via HPLC and differential scanning calorimetry (melting point ~120–124°C, as seen in analogs) .
Assay Conditions : Standardize cell-based assays (e.g., fixed DMSO concentration ≤0.1% to avoid solvent interference) .
Q. How to design derivatives to enhance metabolic stability while retaining activity?
- Approach :
- Replace the methanol group with a bioisostere (e.g., trifluoroethanol) to reduce Phase I oxidation.
- Use QSAR models to predict ADME properties, leveraging logP data (estimated ~3.5 for the parent compound) .
Q. What computational methods predict interaction with biological targets (e.g., kinases)?
- Workflow :
Perform molecular docking (AutoDock Vina) using the compound’s 3D structure (optimized via Gaussian at B3LYP/6-31G* level).
Validate with MD simulations (GROMACS) to assess binding stability .
Key Notes
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
